4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide
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Overview
Description
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It is part of a class of compounds that exhibit submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . These distinctive physical-chemical properties are thought to contribute to the biological activities of this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound generally include a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of this class of compounds .Scientific Research Applications
Metabolism in Cancer Treatment
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide, also known as flumatinib, is an antineoplastic tyrosine kinase inhibitor. It's primarily used in clinical trials for treating chronic myelogenous leukemia (CML). A study identified its metabolites in CML patients, revealing that flumatinib is mainly metabolized through amide bond cleavage, producing a carboxylic acid and an amine. This research suggests the molecule's potential in developing targeted cancer therapies (Gong et al., 2010).
Synthesis and Evaluation for Anti-Inflammatory and Analgesic Properties
This compound has been used to synthesize new heterocyclic compounds with potential anti-inflammatory and analgesic properties. These synthesized compounds were found to be effective COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities, indicating its utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Inhibition of Soluble Epoxide Hydrolase
The compound has been identified as a critical functional group in the development of soluble epoxide hydrolase inhibitors. This discovery is crucial for developing new therapeutic agents for various diseases, as it showed robust effects on serum biomarkers, indicating its potential in drug discovery and development (Thalji et al., 2013).
Antimicrobial Agent Synthesis
It also plays a role in synthesizing novel thiazolidinone derivatives with significant antimicrobial activity against various bacteria and fungi, showcasing its applicability in developing new antimicrobial agents (Patel et al., 2012).
As a Glycine Transporter 1 Inhibitor
The compound has been used to identify potent GlyT1 inhibitors, potentially treating central nervous system disorders. It exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its promise in developing new CNS therapeutics (Yamamoto et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NE)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N5O/c1-21(2)9-20-13(24)23-5-3-22(4-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBVPQLZXLIAMH-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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